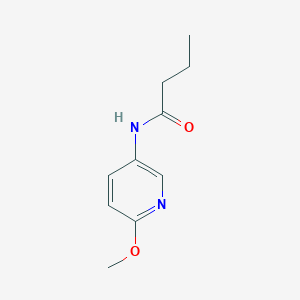
N-(6-methoxypyridin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)butanamide, also known as MPB or N-(6-methoxy-3-pyridyl)butyramide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a derivative of nicotinamide, which is a naturally occurring compound found in foods such as meat, fish, and dairy products. In
作用机制
The mechanism of action of N-(6-methoxypyridin-3-yl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by N-(6-methoxypyridin-3-yl)butanamide leads to changes in gene expression that can inhibit cancer cell growth and promote neuroprotection. N-(6-methoxypyridin-3-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating metabolism.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)butanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(6-methoxypyridin-3-yl)butanamide induces cell cycle arrest and apoptosis, leading to cell death. N-(6-methoxypyridin-3-yl)butanamide also reduces the migration and invasion of cancer cells, which can prevent metastasis. In the brain, N-(6-methoxypyridin-3-yl)butanamide reduces oxidative stress and inflammation, which can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In diabetic mice, N-(6-methoxypyridin-3-yl)butanamide increases insulin sensitivity and reduces glucose levels, which can improve glucose homeostasis.
实验室实验的优点和局限性
N-(6-methoxypyridin-3-yl)butanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(6-methoxypyridin-3-yl)butanamide is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, N-(6-methoxypyridin-3-yl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(6-methoxypyridin-3-yl)butanamide also has low bioavailability, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on N-(6-methoxypyridin-3-yl)butanamide. One area of focus is the development of more effective delivery methods to improve its bioavailability. Another area of research is the identification of new targets for N-(6-methoxypyridin-3-yl)butanamide, which can expand its potential applications. N-(6-methoxypyridin-3-yl)butanamide can also be used in combination with other compounds to enhance its effectiveness. Finally, more studies are needed to understand the long-term effects of N-(6-methoxypyridin-3-yl)butanamide on human health and its potential as a therapeutic agent.
合成方法
The synthesis of N-(6-methoxypyridin-3-yl)butanamide involves the reaction of nicotinamide with butyric anhydride in the presence of a catalyst such as pyridine. The reaction yields N-(6-methoxypyridin-3-yl)butanamide as a white crystalline solid with a melting point of 116-118°C. The purity of N-(6-methoxypyridin-3-yl)butanamide can be increased by recrystallization from ethanol.
科学研究应用
N-(6-methoxypyridin-3-yl)butanamide has been studied extensively for its potential applications in various fields such as cancer research, neuroprotection, and metabolism regulation. N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(6-methoxypyridin-3-yl)butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(6-methoxypyridin-3-yl)butanamide has been shown to regulate metabolism by increasing insulin sensitivity and reducing glucose levels in diabetic mice.
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)12-8-5-6-10(14-2)11-7-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVFYSXFEDKCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

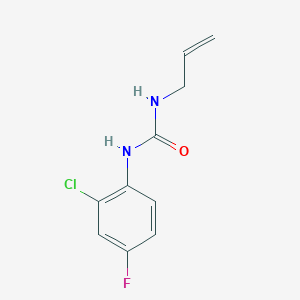
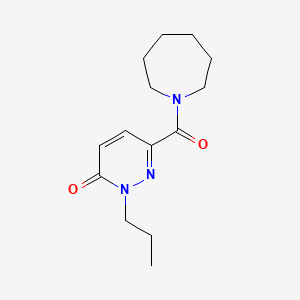
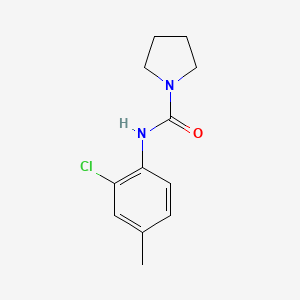
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
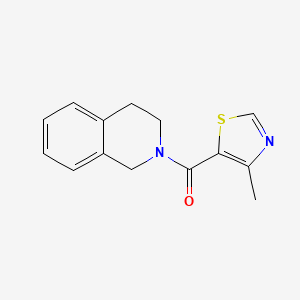



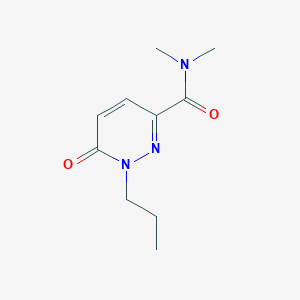
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)
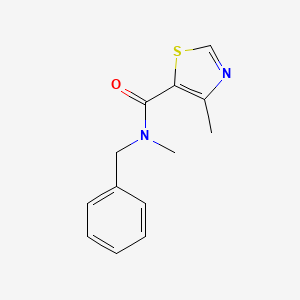

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)